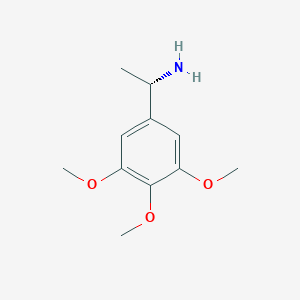
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine, commonly known as mescaline, is a naturally occurring psychedelic substance found in various cacti species. It has been used for centuries in traditional religious and healing practices, and has recently gained attention for its potential therapeutic applications in mental health treatment.
作用機序
Mescaline works by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in altered perception, mood, and thought processes. Mescaline also affects other neurotransmitter systems, including dopamine and norepinephrine.
生化学的および生理学的効果
Mescaline has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, changes in visual perception, and altered sense of time. Mescaline has been reported to induce mystical experiences and profound spiritual insights.
実験室実験の利点と制限
Mescaline has shown potential as a research tool for studying the neural mechanisms underlying altered states of consciousness and mystical experiences. However, its psychoactive effects and potential for abuse make it difficult to use in controlled laboratory settings.
将来の方向性
Further research is needed to fully understand the therapeutic potential of mescaline and its mechanisms of action. Studies are also needed to determine optimal dosing and administration methods, as well as potential risks and side effects. Mescaline may also hold promise for studying the neural basis of consciousness and spirituality.
合成法
Mescaline can be synthesized through various methods, including the reduction of 3,4,5-trimethoxybenzaldehyde with sodium borohydride or lithium aluminum hydride, or the reaction of 3,4,5-trimethoxyphenylacetonitrile with methylmagnesium bromide followed by hydrolysis.
科学的研究の応用
Mescaline has been studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and addiction. Research has shown that mescaline may increase neuroplasticity and promote neural regeneration, leading to improvements in mood and cognitive function.
特性
IUPAC Name |
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQUYSRUIVFEII-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

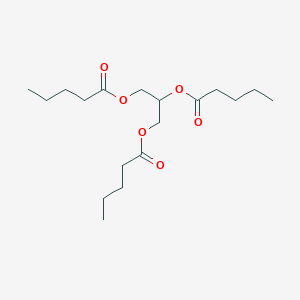

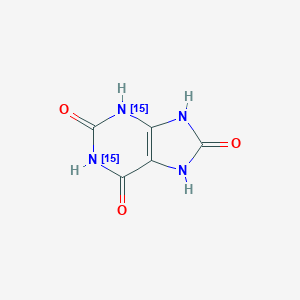
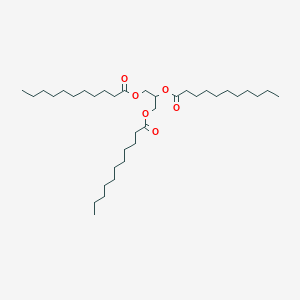
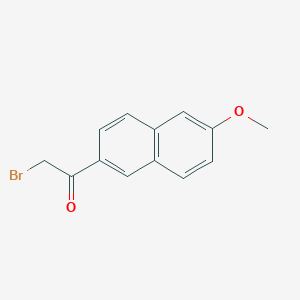
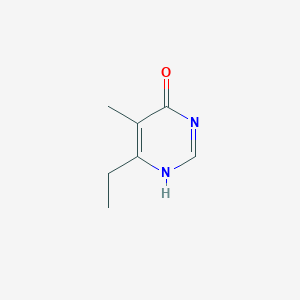
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)
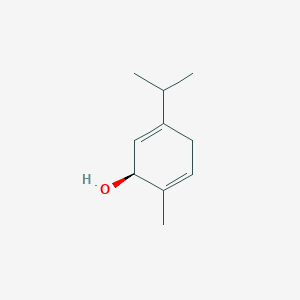
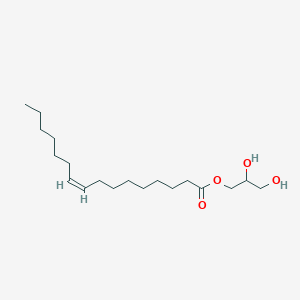
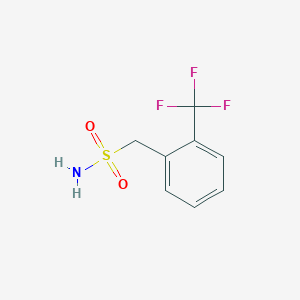
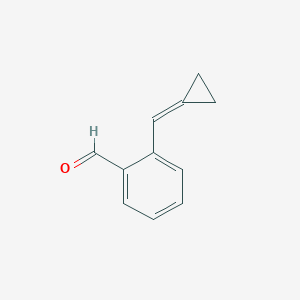
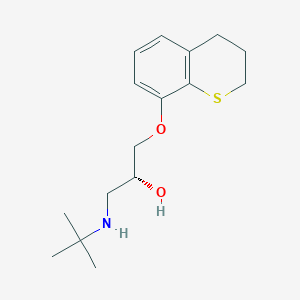
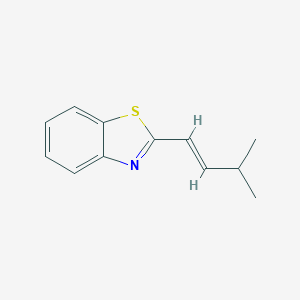
![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)